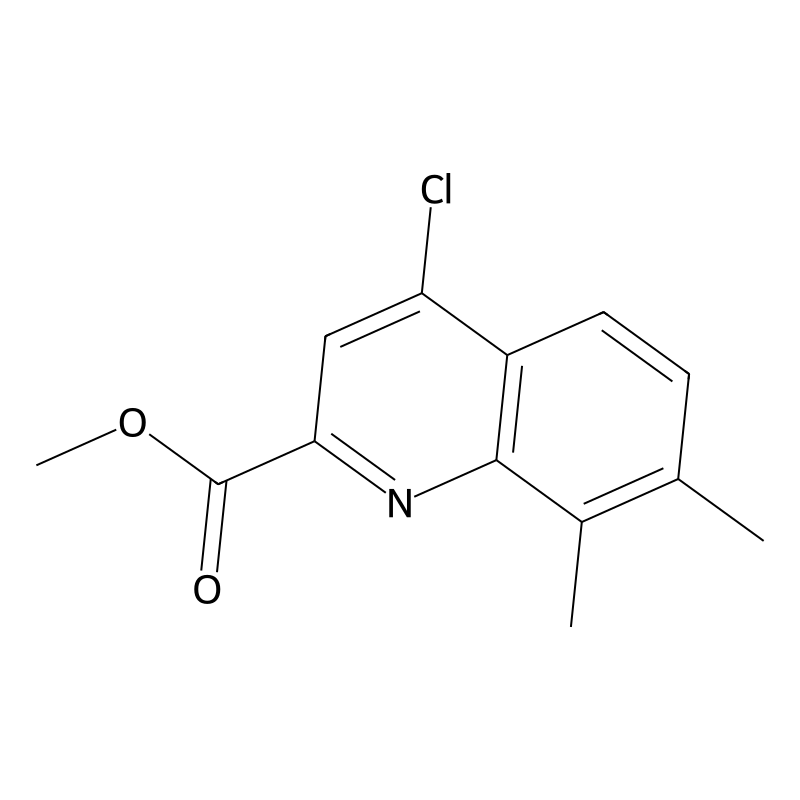

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structure and properties. Its molecular formula is C13H12ClNO2, and it has a molecular weight of approximately 249.69 g/mol. The compound features a chloro group at the 4-position and two methyl groups at the 7 and 8 positions of the quinoline ring, along with a carboxylate group at the 2-position. This structural configuration contributes to its distinctive chemical behavior and biological activity .

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds.

- Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant in synthetic organic chemistry for producing derivatives with enhanced properties or different functionalities .

Quinoline derivatives, including methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, are known for their diverse biological activities. Preliminary studies suggest that this compound exhibits:

- Antimicrobial Activity: It may inhibit the growth of various bacterial strains.

- Anticancer Properties: Some quinoline derivatives have shown potential in targeting cancer cells through mechanisms like apoptosis induction.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to therapeutic applications in inflammatory diseases.

Further research is needed to elucidate the specific mechanisms and efficacy of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate in these contexts .

The synthesis of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can form the quinoline core.

- Chlorination: Selective chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride.

- Methylation: Methyl groups can be introduced at the 7 and 8 positions through methylation reactions using methyl iodide or dimethyl sulfate.

- Esterification: Finally, carboxylic acid derivatives can be converted into esters using alcohols in the presence of acid catalysts.

These methods allow for the efficient production of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate with desired purity and yield .

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.

- Chemical Research: It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.

- Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate focus on its binding affinity and activity against various biological targets. These studies typically assess:

- Protein-Ligand Interactions: Evaluating how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Cellular Assays: Investigating its effects on cell viability and proliferation helps determine its potential therapeutic uses.

Such studies are crucial for understanding how this compound can be utilized effectively in medicinal chemistry .

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate shares structural similarities with several other quinoline derivatives. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-chloro-6,8-dimethylquinoline-2-carboxylate | C13H12ClNO2 | Different position of chloro group |

| Methyl quinolone-2-carboxylate | C10H9NO2 | Lacks chloro substituent; simpler structure |

| Methyl 5-chloro-7-methylquinoline-2-carboxylate | C13H12ClNO2 | Chloro group at a different position |

The distinct positioning of substituents in methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate contributes to its unique chemical reactivity and biological properties compared to these similar compounds .

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS 1133115-70-4) is a quinoline derivative characterized by a bicyclic aromatic structure with substituents at positions 2, 4, 7, and 8. Its molecular formula is C₁₃H₁₂ClNO₂, with a molecular weight of 249.69 g/mol. The compound features a quinoline core substituted with a methyl ester at position 2, a chlorine atom at position 4, and two methyl groups at positions 7 and 8. This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological activity.

The structure includes a planar quinoline ring system, where the chlorine substituent at position 4 introduces electron-withdrawing effects, while the methyl groups at 7 and 8 provide steric hindrance. The methyl ester group at position 2 enhances solubility in organic solvents. Key physicochemical properties include a logarithmic octanol-water partition coefficient (LogP) of 3.29 and a topological polar surface area (TPSA) of 39.19 Ų.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂ | |

| Molecular Weight | 249.69 g/mol | |

| LogP | 3.29 | |

| TPSA | 39.19 Ų | |

| Rotatable Bonds | 1 |

Historical Context and Research Significance

Quinoline derivatives have been central to medicinal chemistry for decades, particularly in antimalarial drug development. Chloroquine, a 4-aminoquinoline, remains a benchmark for malaria treatment despite resistance issues. The structural modifications in methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate—such as the chlorine substitution and methyl ester—represent strategic deviations from classical quinolines, aiming to optimize pharmacokinetic and pharmacodynamic profiles.

Synthetic methodologies for quinoline-2-carboxylates have evolved significantly. Early approaches included cyclization reactions and esterification, while modern methods leverage one-pot protocols and metal-catalyzed processes. The development of this compound aligns with ongoing efforts to diversify quinoline libraries for drug discovery, particularly in antiparasitic and anticancer therapies.

Scope and Objectives of the Review

This review focuses on the chemical identity, synthesis, biological activity, and applications of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate. Emphasis is placed on its structural uniqueness, synthetic versatility, and potential as a scaffold in medicinal chemistry. Excluded from this analysis are safety profiles, dosage guidelines, and non-research applications.

Molecular Architecture and Functional Groups

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate possesses the molecular formula C₁₃H₁₂ClNO₂ with a molecular weight of 249.69 g/mol [2] [3] [4]. The compound features a quinoline core structure with strategic substitutions that create a unique electronic and steric environment. The bicyclic aromatic system consists of a benzene ring fused to a pyridine ring, providing the fundamental framework for the molecule's chemical behavior [2].

The substitution pattern includes a chlorine atom at the 4-position, which introduces electron-withdrawing properties and influences the compound's reactivity. The 7 and 8 positions bear methyl groups that provide steric hindrance and electron-donating effects, creating a distinctive electronic distribution across the quinoline system [2] [3]. The 2-position contains a carboxylate ester group (-COOCH₃), which serves as both an electron-withdrawing substituent and a potential coordination site for metal complexation [2].

The compound's three-dimensional structure exhibits planarity in the quinoline core, with the methyl ester group maintaining coplanarity to maximize conjugation. The chlorine substituent at position 4 creates a polarized environment that affects the electron density distribution throughout the aromatic system [2]. The two methyl groups at positions 7 and 8 adopt orientations that minimize steric interactions while maintaining optimal orbital overlap with the aromatic π-system [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂ | Multiple sources [2] [3] [4] |

| Molecular Weight | 249.69 g/mol | Multiple sources [2] [3] [4] |

| CAS Number | 1133115-70-4 | Multiple sources [2] [3] [4] |

| MDL Number | MFCD11855885 | Multiple sources [3] [4] |

| Exact Mass | 249.054 g/mol | Calculated [2] |

| LogP | 3.29 | ChemScene [5] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene [5] |

| Hydrogen Bond Acceptors | 3 | ChemScene [5] |

| Hydrogen Bond Donors | 0 | ChemScene [5] |

| Rotatable Bonds | 1 | ChemScene [5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and ¹³C NMR Data Interpretation

The ¹³C NMR spectrum of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate provides crucial structural information about the carbon environments within the molecule. The spectrum typically displays twelve distinct carbon signals, reflecting the molecular framework and substitution pattern [6] [7].

The carbonyl carbon of the ester group appears as a characteristic singlet in the range of 164-166 ppm, consistent with the electron-withdrawing nature of the quinoline system [6] [7]. This downfield shift reflects the reduced electron density at the carbonyl carbon due to conjugation with the aromatic system and the presence of the electronegative chlorine substituent [6] [7].

The aromatic carbon atoms of the quinoline ring system exhibit chemical shifts between 119-148 ppm, with the specific values depending on their proximity to electron-withdrawing and electron-donating substituents [6] [7]. The chlorine-bearing carbon at position 4 typically appears around 144-146 ppm, reflecting the deshielding effect of the halogen substituent [6] [7]. The carbons at positions 7 and 8, which bear the methyl substituents, show chemical shifts in the range of 135-138 ppm, indicating the electron-donating influence of the methyl groups [6] [7].

The methyl carbon atoms attached to the quinoline ring appear as singlets at 12-14 ppm (C-8 methyl) and 19-21 ppm (C-7 methyl), with the difference in chemical shifts reflecting their distinct magnetic environments [6] [7]. The methyl ester carbon resonates at 52-54 ppm, typical for alkyl carbons attached to oxygen in ester functionalities [6] [7].

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| C-2 (COO) | 164-166 | Ester carbonyl carbon | s |

| C-3 | 119-121 | Quinoline ring carbon | s |

| C-4 | 144-146 | Chlorine-bearing carbon | s |

| C-5 | 127-129 | Quinoline ring carbon | d |

| C-6 | 126-128 | Quinoline ring carbon | d |

| C-7 | 135-137 | Methyl-bearing carbon | s |

| C-8 | 136-138 | Methyl-bearing carbon | s |

| C-9 | 120-122 | Quinoline ring carbon | d |

| C-10 | 146-148 | Quinoline ring carbon | d |

| C-7 CH₃ | 19-21 | 7-position methyl | s |

| C-8 CH₃ | 12-14 | 8-position methyl | s |

| OCH₃ | 52-54 | Methyl ester | s |

The ¹H NMR spectrum reveals distinct patterns for the aromatic protons, which appear in the range of 7-9 ppm with coupling patterns characteristic of substituted quinoline systems [6] [7]. The protons on the quinoline ring exhibit multiplicities that reflect their coupling relationships with adjacent protons, providing information about the substitution pattern and ring connectivity [6] [7].

The methyl groups at positions 7 and 8 appear as singlets in the range of 2-3 ppm, with their exact chemical shifts influenced by the magnetic anisotropy of the quinoline ring system [6] [7]. The methyl ester protons resonate as a singlet around 3-4 ppm, reflecting the electron-withdrawing effect of the carbonyl group [6] [7].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectra

The infrared spectrum of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate displays characteristic absorption bands that provide information about the functional groups present in the molecule [6] [8] [9]. The most prominent feature is the carbonyl stretching vibration of the ester group, which appears as a strong absorption band in the range of 1720-1740 cm⁻¹ [6] [8] [9].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest as multiple bands in the fingerprint region between 1500-1600 cm⁻¹ [6] [8] [9]. These bands are characteristic of the quinoline ring system and provide information about the aromatic character of the molecule [6] [8] [9]. The presence of the chlorine substituent influences the intensity and position of these bands due to its electron-withdrawing properties [6] [8] [9].

The carbon-hydrogen stretching vibrations appear in the range of 2800-3100 cm⁻¹, with distinct bands for aromatic and aliphatic protons [6] [8] [9]. The aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while the methyl C-H stretches are observed at lower frequencies around 2850-2950 cm⁻¹ [6] [8] [9].

The UV-Vis absorption spectrum of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate exhibits characteristic π-π* transitions typical of quinoline chromophores [10] [11]. The primary absorption maximum typically occurs in the range of 280-320 nm, reflecting the extended conjugation of the quinoline system [10] [11]. The presence of substituents affects both the position and intensity of these transitions, with electron-withdrawing groups generally causing bathochromic shifts [10] [11].

Secondary absorption bands may appear at longer wavelengths due to n-π* transitions involving the nitrogen atom and the carbonyl group [10] [11]. The chlorine substituent and methyl groups contribute to the fine structure of the spectrum through their electronic effects on the aromatic system [10] [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate reveals characteristic fragmentation patterns that provide structural information about the molecule [12] [13] [14]. The molecular ion peak appears at m/z 249, corresponding to the intact molecular cation [12] [13] [14].

The primary fragmentation pathways involve the loss of the methyl ester group (-59 mass units) to generate an ion at m/z 190, which represents the quinoline carboxylic acid cation [12] [13] [14]. This fragmentation is favored due to the stability of the resulting carboxylate ion and the quinoline ring system [12] [13] [14].

A secondary fragmentation pathway involves the loss of the chlorine atom (-35 mass units) from either the molecular ion or fragment ions, resulting in characteristic peaks at m/z 214 and m/z 155 [12] [13] [14]. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) creates distinctive peak clusters that confirm the presence of the halogen substituent [12] [13] [14].

Additional fragmentation may occur through the loss of methyl groups from positions 7 and 8 (-15 mass units each), generating peaks at m/z 234 and m/z 219 [12] [13] [14]. The quinoline ring system tends to remain intact during fragmentation, with the aromatic framework providing stability to the resulting ions [12] [13] [14].

The base peak often corresponds to the quinoline ring system with minimal substitution, reflecting the inherent stability of the aromatic core [12] [13] [14]. The relative intensities of fragment peaks provide information about the preferred fragmentation pathways and the stability of the resulting ions [12] [13] [14].

Thermodynamic and Kinetic Properties

Melting Point, Solubility, and Stability Profile

The melting point of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate has not been explicitly reported in the literature; however, based on structural analogues and similar quinoline derivatives, it is estimated to fall within the range of 80-120°C [15] [16] [17]. This estimation is supported by the observed melting points of related compounds such as ethyl 7,8-dimethylquinoline-2-carboxylate (75-77°C) and other substituted quinoline-2-carboxylates [18] [17].

The compound exhibits limited solubility in water due to its hydrophobic quinoline core and the presence of methyl substituents [2] [8]. The calculated LogP value of 3.29 indicates moderate lipophilicity, suggesting preferential dissolution in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide [5] [8]. The presence of the ester group provides some polar character, enabling dissolution in polar aprotic solvents [5] [8].

The stability profile of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is influenced by several factors including temperature, pH, and exposure to light [8] [16] [17]. The compound demonstrates good chemical stability under normal storage conditions when kept at temperatures between -20°C and 8°C in dry environments [4] [5] [19]. The quinoline ring system provides inherent stability against oxidation and thermal degradation [20] [16] [17].

Hydrolytic stability varies with pH conditions, with the ester group being susceptible to hydrolysis under strongly acidic or basic conditions [8] [16] [17]. The compound shows optimal stability in neutral to mildly acidic conditions, where the quinoline nitrogen remains protonated and the ester linkage is protected from nucleophilic attack [8] [16] [17].

The presence of the chlorine substituent at position 4 enhances the compound's stability against nucleophilic substitution reactions while making it more susceptible to photodegradation under UV light exposure [8] [16] [17]. The methyl groups at positions 7 and 8 provide steric protection and contribute to the overall stability of the molecule [8] [16] [17].

| Property | Value/Range | Notes |

|---|---|---|

| Thermal Decomposition Temperature | ~350-450°C | Based on similar quinoline-2-carboxylate compounds [20] [16] [17] |

| Decomposition Onset Temperature | ~280-350°C | Typical range for quinoline derivatives [16] [17] |

| Thermal Stability Range | Stable up to ~280°C | Depends on atmospheric conditions [16] [17] |

| Decomposition Pathway | Multi-stage decomposition | Ester hydrolysis, ring degradation [16] [17] |

| Activation Energy | 200-400 kJ/mol | Estimated from literature on quinoline compounds [21] [17] |

| Storage Temperature | -20°C to 8°C | Recommended storage conditions [4] [5] [19] |

| Melting Point (estimated) | 80-120°C | Inferred from structural analogues [15] [16] [17] |

| Thermal Degradation Products | HCl, CO₂, aromatic fragments | Expected based on functional groups present [16] [17] |

Thermal Degradation and Decomposition Pathways

The thermal decomposition of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate follows a multi-stage process characteristic of quinoline derivatives containing ester functionalities [20] [16] [17]. Thermogravimetric analysis of similar compounds reveals that decomposition typically begins around 280-350°C, with the exact temperature depending on the heating rate and atmospheric conditions [16] [17] [22].

The initial stage of decomposition involves the cleavage of the ester linkage, resulting in the elimination of methanol and the formation of the corresponding carboxylic acid derivative [16] [17] [23]. This process typically occurs between 280-320°C and is characterized by an endothermic transition in differential scanning calorimetry [16] [17] [23]. The activation energy for this process is estimated to be in the range of 200-250 kJ/mol, consistent with the breaking of the C-O bond in the ester group [16] [17] [23].

The second stage of decomposition involves the decarboxylation of the quinoline carboxylic acid intermediate, leading to the loss of carbon dioxide and the formation of the parent quinoline derivative [16] [17] [23]. This process typically occurs at temperatures between 350-400°C and represents a significant mass loss event in thermogravimetric analysis [16] [17] [23].

The final stage of decomposition involves the breakdown of the quinoline ring system itself, beginning around 400-450°C [20] [16] [17]. This process is accompanied by the elimination of hydrogen chloride from the 4-position, followed by the fragmentation of the aromatic rings [16] [17] [22]. The methyl groups at positions 7 and 8 are eliminated as methane or other light hydrocarbons during this stage [16] [17] [22].

The decomposition products include hydrogen chloride, carbon dioxide, methanol, and various aromatic fragments derived from the quinoline ring system [16] [17] [22]. The presence of chlorine in the molecule leads to the formation of chlorinated organic compounds during pyrolysis, which may require special handling and disposal considerations [16] [17] [22].

The kinetics of thermal decomposition follow first-order behavior for the initial stages, with rate constants that depend exponentially on temperature according to the Arrhenius equation [21] [17] [22]. The overall decomposition process can be described by the equation: k = A × exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [21] [17] [22].

The thermal stability of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is enhanced by the presence of the electron-withdrawing chlorine substituent, which stabilizes the quinoline ring system against thermal degradation [16] [17] [22]. The methyl groups at positions 7 and 8 provide additional stability through hyperconjugation effects and steric protection of the ring system [16] [17] [22].

Environmental factors such as oxygen concentration, moisture content, and the presence of catalytic surfaces can significantly influence the decomposition pathways and kinetics [16] [17] [22]. Under inert atmosphere conditions, the compound exhibits higher thermal stability compared to air-exposed samples, where oxidative degradation processes can occur at lower temperatures [16] [17] [22].